molecular formula C11H9F2N3O B184106 1-[[(2S)-2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole CAS No. 141113-42-0

1-[[(2S)-2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole

Cat. No.: B184106
CAS No.: 141113-42-0
M. Wt: 237.21 g/mol
InChI Key: UIXQTZYZQHYHRL-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[(2S)-2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole is a chemical compound known for its significant role in the synthesis of azole antifungal drugs. This compound features a triazole ring and an oxirane ring, which contribute to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[(2S)-2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole typically involves a two-step process . Initially, 1H-1,2,4-triazole is reacted with 2,4-difluoro-α-chloroacetophenone in the presence of potassium carbonate (K₂CO₃) in refluxing toluene to yield an intermediate compound. This intermediate is then treated with trimethylsulfoxonium iodide (TMSI) in aqueous sodium hydroxide (NaOH) and toluene to produce the desired oxirane compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-[[(2S)-2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[[(2S)-2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[[(2S)-2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole involves its interaction with fungal enzymes. The compound inhibits the enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a key component of fungal cell membranes. By inhibiting this enzyme, the compound disrupts the integrity of the fungal cell membrane, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[[(2S)-2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole is unique due to its specific structural features, such as the presence of both an oxirane and a triazole ring. These features contribute to its potent antifungal activity and make it a valuable intermediate in the synthesis of various azole antifungal drugs .

Properties

IUPAC Name

1-[[(2S)-2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2N3O/c12-8-1-2-9(10(13)3-8)11(5-17-11)4-16-7-14-6-15-16/h1-3,6-7H,4-5H2/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXQTZYZQHYHRL-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@](O1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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